REACTION_CXSMILES
|
[O:1]=[CH:2][C:3]1[CH:11]=[CH:10][C:8]([OH:9])=[C:5]([O:6][CH3:7])[CH:4]=1.[CH2:12]([CH:14]1[O:16][CH2:15]1)Cl.Cl.N1CCCCC1>>[CH:2]([C:3]1[CH:11]=[CH:10][C:8]([O:9][CH2:12][CH:14]2[O:16][CH2:15]2)=[C:5]([O:6][CH3:7])[CH:4]=1)=[O:1] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=CC1=CC(OC)=C(O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.N1CCCCC1
|
Type
|
CUSTOM
|
Details
|
The distilled product is stirred rapidly with 400 ml
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 50 g
|
Type
|
CUSTOM
|
Details
|
The excess epichlorohydrin is removed by evaporation under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled at 178°-183°C./0.6-0.7 mm
|
Type
|
EXTRACTION
|
Details
|
the solid is extracted from the mixture with 400 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform solution is dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness and there
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC(=C(OCC2CO2)C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |